Melting point and thermal stability data for N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
Melting point and thermal stability data for N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
An In-Depth Technical Guide Thermal Characterization of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide: A Methodological Approach
Abstract
This technical guide provides a comprehensive framework for determining the critical thermal properties of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide (CAS No. 50739-71-4), a key intermediate in pharmaceutical synthesis.[1] In the absence of established literature values, this document outlines the authoritative experimental methodologies—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—for accurately measuring its melting point and assessing its thermal stability. By detailing these protocols, from sample preparation to data interpretation, this guide serves as an essential resource for researchers, chemists, and drug development professionals, ensuring the acquisition of reliable and reproducible data critical for process development, formulation, and stability studies.
Introduction to N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex pharmaceutical molecules.[1] Its structure, featuring a brominated phenyl ring, an acetamide group, and a hydroxymethyl substituent, offers multiple reaction sites for chemical modification. The characterization of its physical properties is a prerequisite for its effective use in any research or manufacturing setting.
Thermal properties, specifically the melting point and thermal stability, are paramount. The melting point is a fundamental indicator of purity and is critical for quality control. Thermal stability data dictates the maximum temperatures for handling, processing, and storage, and is indispensable for ensuring the safety and integrity of chemical processes. Given that supplier data indicates the need for refrigerated storage (2-8°C or -20°C) to maintain stability, a thorough experimental assessment is warranted.[1][2]
This guide provides the scientific rationale and detailed protocols for generating a comprehensive thermal profile of this compound.
Physicochemical Properties and Structure
A clear understanding of the molecule's basic characteristics is the foundation of any further analysis.
Table 1: Physicochemical Identifiers for N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
| Property | Value | Source |
| CAS Number | 50739-71-4 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | White Solid | [2] |
| Storage | Refrigerated (-20°C to 8°C) | [1][2] |
Figure 1: Chemical Structure of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
Caption: Molecular structure of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Scientific Rationale
The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting range. Differential Scanning Calorimetry (DSC) is the preferred methodology over traditional capillary techniques.
Causality behind Experimental Choice: DSC offers superior data quality by measuring the heat flow into a sample relative to a reference as a function of temperature. This not only provides a precise melting point (Tₘ) but also quantifies the enthalpy of fusion (ΔHբᵤₛ), which is the energy required for the phase change. This additional thermodynamic data is invaluable for understanding the material's crystalline structure and for polymorphism screening.
Experimental Protocol: DSC Analysis
Objective: To determine the melting point and enthalpy of fusion.
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+). Calibration should be verified with certified standards (e.g., Indium).
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide into a standard aluminum DSC pan.
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Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation prior to melting. Prepare an identical, empty sealed pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
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Thermal Program:
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Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
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Heating Ramp: Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting transition (e.g., 200°C). A slower ramp rate (e.g., 2-5°C/min) can be used for higher resolution of thermal events.
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Cooling/Second Heat (Optional): A controlled cooling and second heating cycle can provide information on recrystallization behavior and identify reversible thermal events.
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Data Acquisition: Record the differential heat flow as a function of temperature.
Caption: Standard workflow for melting point determination using DSC.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Scientific Rationale
Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. Thermogravimetric Analysis (TGA) is the definitive technique for this assessment.
Causality behind Experimental Choice: TGA provides quantitative data on mass changes as a function of temperature. This allows for the precise determination of the onset temperature of decomposition (TᏧ), which is the temperature at which the material begins to lose mass due to chemical degradation. This parameter is a critical safety and processing limit. Analyzing the experiment under different atmospheres (inert vs. oxidative) can also provide mechanistic insights into the degradation pathway.
Experimental Protocol: TGA Analysis
Objective: To determine the onset temperature of thermal decomposition.
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide into a ceramic or platinum TGA pan. The larger sample size compared to DSC ensures a clear and measurable mass loss signal.
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Instrument Setup: Place the pan onto the TGA's microbalance.
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Atmosphere Control: Purge the furnace with an inert gas (Nitrogen at 50-100 mL/min) to prevent premature thermo-oxidative degradation.
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Thermal Program:
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Equilibration: Equilibrate the furnace at ambient temperature (e.g., 25°C).
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Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C or 20°C/min) to a high temperature where all material is expected to have decomposed (e.g., 600°C).
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Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically plotted as percent mass loss vs. temperature.
Caption: Step-by-step workflow for thermal stability analysis using TGA.
Expected Data and Interpretation
The successful execution of the protocols described above will yield a comprehensive thermal profile. The key parameters obtained should be summarized for clarity.
Table 2: Summary of Thermal Analysis Data for N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
| Parameter | Symbol | Expected Result from Experiment | Significance |
| Melting Onset Temperature (DSC) | Tₘ | Single, sharp endotherm (°C) | Indicator of purity; defines the solid-to-liquid phase transition. |
| Enthalpy of Fusion (DSC) | ΔHբᵤₛ | Positive value (J/g) | Energy required to melt the solid; relates to crystallinity. |
| Onset of Decomposition Temperature (TGA) | TᏧ | Temperature (°C) at ~5% mass loss | Critical temperature limit for safe handling, processing, and storage. |
Interpretation:
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A sharp melting endotherm observed in the DSC thermogram is indicative of a high-purity crystalline material.
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The TGA curve will show a stable baseline (no mass loss) until the onset of decomposition, at which point a sharp decrease in mass will occur. This TᏧ value is the upper limit for the compound's thermal stability under an inert atmosphere.
Conclusion and Recommendations
This guide establishes a robust, scientifically-grounded approach for the definitive thermal characterization of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide. By employing DSC and TGA, researchers can move beyond qualitative storage guidelines to obtain precise, actionable data. The determination of the melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), and decomposition temperature (TᏧ) provides the necessary parameters for ensuring material quality, designing safe and efficient manufacturing processes, and establishing appropriate long-term storage conditions. Adherence to these standardized methodologies is crucial for generating the trustworthy and reproducible data required in a regulated drug development environment.
References
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N-[4-Bromo-2-(hydroxymethyl)phenyl]acetamide - Benchchem.
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N-(4-Bromo-2-(hydroxymethyl)phenyl)acetamide 100mg - AXEL.
